Nutlin-3
Overview
Description
Nutlin-3 is a small molecule inhibitor of the MDM2/p53 interaction, which leads to the non-genotoxic p53 stabilization, activation of cell cycle arrest, and apoptosis pathways . It is a cis-imidazoline analog that inhibits the interaction between mdm2 and tumor suppressor p53 . Nutlin-3 is the compound most commonly used in anti-cancer studies .
Molecular Structure Analysis
Nutlin-3 is characterized by the presence of two 4-chlorophenyl moieties that perfectly fill the Leu26 and Trp23 pockets, and one isopropoxy substituent which is deeply buried in the Phe19 pocket .
Chemical Reactions Analysis
Nutlin-3 does not induce apoptosis by itself, but it preferentially enhances D269H/E195R-induced apoptosis over rhTRAIL . The combination treatment potentiated the cleavage of caspases 8, 9, 3, and PARP .
Physical And Chemical Properties Analysis
Nutlin-3 has a molecular weight of 581.5 g/mol and a molecular formula of C30H30Cl2N4O4 . It appears as a solid form .
Scientific Research Applications
Non-Genotoxic Activation of p53 Pathways
Nutlin-3, as a small molecule inhibitor of the MDM2/p53 interaction, promotes non-genotoxic stabilization and activation of p53. This results in the activation of cell cycle arrest and apoptosis pathways. Particularly in pediatric tumors and hematological malignancies with a high percentage of p53(wild-type) status, Nutlin-3 offers a therapeutic alternative to cytotoxic chemotherapy. Notably, its efficacy increases when combined with drugs like TRAIL or bortozemib. However, the effects of Nutlin-3 on normal tissues require further investigation (Secchiero, Bosco, Celeghini, & Zauli, 2011).
Antiangiogenic Activity
Nutlin-3 exhibits notable antiangiogenic activity, which is demonstrated by its ability to inhibit capillary formation in both in vivo and in vitro models, without inducing apoptosis in endothelial cells. This antiangiogenic effect is primarily attributed to its antimigratory activity on endothelial cells, leading to cell cycle arrest and, to a lesser extent, apoptosis (Secchiero et al., 2007).
Insight into Cancer Cell Vulnerability
Nutlin-3's potential as an anticancer agent is further illuminated by its selective effect on cancer cells. A large-scale RNA interference–based short hairpin RNA (shRNA) barcode screen revealed that aside from p53, 53BP1 is a critical mediator of nutlin-3–induced cytotoxicity, offering a pathway to exploit a cancer cell–specific property for therapeutic benefit (Brummelkamp et al., 2006).
Potentiation of UVB-induced p53 Response
Nutlin-3 has been found to potentiate the p53 nuclear translocation in epidermal keratinocytes after UVB irradiation, suggesting its role in enhancing DNA photodamage repair. This could be particularly significant for chemoprevention in skin cancer (Lerche, Thomsen, Wulf, & Gniadecki, 2010).
Radiosensitization in Prostate Cancer Cells
In prostate cancer cells, Nutlin-3 acts as a radiosensitizer, enhancing the effect of radiation therapy. This effect is seen even in p53-null cells, indicating a p53-independent mechanism at play, especially under hypoxic conditions (Supiot, Hill, & Bristow, 2008).
Inhibition of Tumor Growth in Hepatocellular Carcinoma
Nutlin-3's antitumor efficacy in hepatocellular carcinoma (HCC) has been demonstrated, regardless of p53 status. This suggests its potential as a versatile therapeutic agent in HCC treatment (Wang et al., 2011).
Effect on Mesenchymal Stem Cells
The impact of Nutlin-3 on mesenchymal stem cells (MSCs) has been a subject of research. MSCs play a crucial role in the regeneration and proliferation of hematopoietic stem cells, and understanding Nutlin-3's effect on MSCs is vital for evaluating its therapeutic potential (Bajelan et al., 2018).
Reversal of Multidrug Resistance
Nutlin-3 has shown promise in reversing P-glycoprotein-mediated multidrug resistance, thereby enhancing the efficacy of chemotherapeutic drugs in treatment-resistant cancer cell lines. This novel mechanism of action widens the scope of Nutlin-3’s application in cancer therapy (Michaelis et al., 2009).
Development of Anticancer Agents
Research into the synthesis of Nutlin-3 has opened avenues for the creation of analogs for cancer studies, broadening its application in cancer research and drug discovery (Borman, 2011).
Modulation of Dendritic Cell Functions
Nutlin-3 also impacts dendritic cell functions, significantly promoting the ability of these cells to stimulate T cells. This suggests that Nutlin-3’s tumor-suppression function may extend beyond its direct effects on tumor cells (Gasparini, Tommasini, & Zauli, 2012).
Safety And Hazards
Future Directions
Nutlin-3 is a potent enhancer of D269H/E195R-induced apoptosis in wild-type p53-expressing cancer cells . The clinical application of Nutlin-3 might improve local recurrence rates or allow treatment de-escalation in these patients . It is also seen as a potential therapeutic opportunity for nasopharyngeal carcinoma treatment .
properties
IUPAC Name |
4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUHCSBCVGXTJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nutlin-3 | |
CAS RN |
548472-68-0 | |
Record name | Nutlin-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=732664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (�±)-4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxy-phenyl)-4,5-dihydro-imidazole-1-carbonyl]-piperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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